molecular formula C28H21FN2O3S B11540088 [3-Amino-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridin-2-yl](3,4-dimethoxyphenyl)methanone

[3-Amino-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridin-2-yl](3,4-dimethoxyphenyl)methanone

Cat. No.: B11540088
M. Wt: 484.5 g/mol
InChI Key: WYWGENGPOOHIKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-DIMETHOXYBENZOYL)-4-(4-FLUOROPHENYL)-6-PHENYLTHIENO[2,3-B]PYRIDIN-3-AMINE is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with various functional groups such as dimethoxybenzoyl, fluorophenyl, and phenyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIMETHOXYBENZOYL)-4-(4-FLUOROPHENYL)-6-PHENYLTHIENO[2,3-B]PYRIDIN-3-AMINE typically involves multi-step organic reactions. A common synthetic route may include the following steps:

    Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminopyridine and thiophene derivatives.

    Introduction of the Dimethoxybenzoyl Group: This step involves the acylation of the thieno[2,3-b]pyridine core using 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.

    Substitution with Fluorophenyl and Phenyl Groups:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-DIMETHOXYBENZOYL)-4-(4-FLUOROPHENYL)-6-PHENYLTHIENO[2,3-B]PYRIDIN-3-AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3,4-DIMETHOXYBENZOYL)-4-(4-FLUOROPHENYL)-6-PHENYLTHIENO[2,3-B]PYRIDIN-3-AMINE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHOXYBENZOYL)-4-(4-FLUOROPHENYL)-6-PHENYLTHIENO[2,3-B]PYRIDIN-3-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxybenzoyl)-4-phenylthieno[2,3-b]pyridine: Lacks the fluorophenyl group.

    4-(4-Fluorophenyl)-6-phenylthieno[2,3-b]pyridine: Lacks the dimethoxybenzoyl group.

    2-(3,4-Dimethoxybenzoyl)-6-phenylthieno[2,3-b]pyridine: Lacks the fluorophenyl group.

Uniqueness

2-(3,4-DIMETHOXYBENZOYL)-4-(4-FLUOROPHENYL)-6-PHENYLTHIENO[2,3-B]PYRIDIN-3-AMINE is unique due to the presence of all three functional groups (dimethoxybenzoyl, fluorophenyl, and phenyl) on the thieno[2,3-b]pyridine core. This unique combination of functional groups may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C28H21FN2O3S

Molecular Weight

484.5 g/mol

IUPAC Name

[3-amino-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridin-2-yl]-(3,4-dimethoxyphenyl)methanone

InChI

InChI=1S/C28H21FN2O3S/c1-33-22-13-10-18(14-23(22)34-2)26(32)27-25(30)24-20(16-8-11-19(29)12-9-16)15-21(31-28(24)35-27)17-6-4-3-5-7-17/h3-15H,30H2,1-2H3

InChI Key

WYWGENGPOOHIKT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3C4=CC=C(C=C4)F)C5=CC=CC=C5)N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.